molecular formula C12H9BrN2O3 B508037 4-formylphenyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate CAS No. 512809-29-9

4-formylphenyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B508037
CAS No.: 512809-29-9
M. Wt: 309.11g/mol
InChI Key: FKVYLLJHNLEMSF-UHFFFAOYSA-N
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Description

4-formylphenyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C12H9BrN2O3 and a molecular weight of 309.12 g/mol This compound features a pyrazole ring substituted with a formyl group, a bromine atom, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-formylphenyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient bromination and formylation, as well as employing automated systems for precise control of reaction conditions.

Scientific Research Applications

4-formylphenyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-formylphenyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate is unique due to the presence of both a formyl group and a carboxylate ester on the pyrazole ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research .

Properties

IUPAC Name

(4-formylphenyl) 4-bromo-1-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O3/c1-15-6-10(13)11(14-15)12(17)18-9-4-2-8(7-16)3-5-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKVYLLJHNLEMSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)OC2=CC=C(C=C2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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